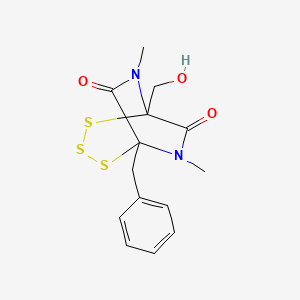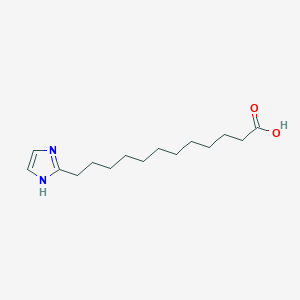
coproporphyrinogen III
Overview
Description
Coproporphyrinogen III is a metabolic intermediate in the biosynthesis of many essential compounds, such as hemoglobin and chlorophyll. It is a colorless solid belonging to the class of porphyrinogens, which are characterized by a hexahydroporphine core with various side chains . The compound plays a crucial role in the porphyrin biosynthesis pathway, which is vital for the production of heme and other tetrapyrrole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coproporphyrinogen III is synthesized from uroporphyrinogen III through the action of the enzyme uroporphyrinogen III decarboxylase. This conversion involves the decarboxylation of four acetic acid groups into methyl groups, releasing four molecules of carbon dioxide . The enzyme this compound oxidase further oxidizes and decarboxylates this compound to form protoporphyrinogen IX .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes. For instance, engineered strains of Escherichia coli have been used to produce high levels of this compound by implementing the Shemin/C4 pathway and optimizing the expression of key pathway genes . This method allows for efficient production with minimal byproduct formation and reduced physiological toxicity to the producing cells .
Chemical Reactions Analysis
Types of Reactions
Coproporphyrinogen III undergoes several types of chemical reactions, including:
Oxidation: The compound is oxidized by this compound oxidase to form protoporphyrinogen IX.
Decarboxylation: The decarboxylation of uroporphyrinogen III to this compound involves the removal of four acetic acid groups.
Common Reagents and Conditions
Decarboxylation: Uroporphyrinogen III decarboxylase is used to catalyze the decarboxylation of uroporphyrinogen III.
Major Products Formed
Protoporphyrinogen IX: Formed from the oxidation of this compound.
Carbon Dioxide: Released during the decarboxylation of uroporphyrinogen III.
Scientific Research Applications
Coproporphyrinogen III has numerous applications in scientific research, including:
Mechanism of Action
Coproporphyrinogen III exerts its effects through its role in the porphyrin biosynthesis pathway. The compound is converted from uroporphyrinogen III by uroporphyrinogen III decarboxylase, which removes four acetic acid groups. It is then oxidized by this compound oxidase to form protoporphyrinogen IX . These reactions are crucial for the production of heme, which is essential for oxygen transport, energy generation, and various enzymatic activities in living organisms .
Comparison with Similar Compounds
Similar Compounds
Uroporphyrinogen III: The precursor to coproporphyrinogen III in the porphyrin biosynthesis pathway.
Protoporphyrinogen IX: The product formed from the oxidation of this compound.
Coproporphyrinogen I: Another variant of coproporphyrinogen with a different arrangement of side chains.
Uniqueness
Coproporphyrinogen III is unique due to its specific role in the biosynthesis of heme and chlorophyll. Unlike coproporphyrinogen I, which has a different sequence of side chains, this compound is specifically involved in the main porphyrin biosynthesis pathway and is essential for the production of protoporphyrinogen IX .
Properties
IUPAC Name |
3-[8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUVHXTXUXOFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180875 | |
| Record name | Coproporphyrinogen III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Coproporphyrinogen III | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001261 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2624-63-7 | |
| Record name | Coproporphyrinogen III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2624-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coproporphyrinogen III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coproporphyrinogen III | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04461 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Coproporphyrinogen III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coproporphyrinogen III | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001261 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Acetic acid [4-[oxo-(2-phenylethylamino)methyl]phenyl] ester](/img/structure/B1194972.png)





![Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate](/img/structure/B1194982.png)



